2-(2,4-dichlorophenoxy)-1-(10H-phenothiazin-10-yl)propan-1-one

Description

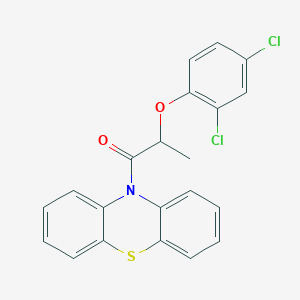

Chemical Structure: The compound features a phenothiazine core (a tricyclic structure with nitrogen and sulfur atoms) linked to a propan-1-one group. The second carbon of the propanone is substituted with a 2,4-dichlorophenoxy moiety. This combination confers unique physicochemical and biological properties.

Molecular Formula: Deduced as C₂₁H₁₄Cl₂NO₂S (molecular weight ≈ 414.97 g/mol).

Potential Applications:

- Therapeutic applications: Phenothiazine derivatives are known for neuroleptic, anti-anxiety, and kinase-inhibitory activities .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-phenothiazin-10-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2NO2S/c1-13(26-18-11-10-14(22)12-15(18)23)21(25)24-16-6-2-4-8-19(16)27-20-9-5-3-7-17(20)24/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHQWRMZPPFGGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)OC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-1-(10H-phenothiazin-10-yl)propan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorophenol and 10H-phenothiazine.

Formation of Intermediate: The 2,4-dichlorophenol is reacted with an appropriate alkylating agent to form 2-(2,4-dichlorophenoxy)propane.

Coupling Reaction: The intermediate is then coupled with 10H-phenothiazine under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-1-(10H-phenothiazin-10-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a phenothiazine core, which is known for its pharmacological properties, particularly as an antipsychotic agent. Its structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈Cl₂N₂O

- Molecular Weight : 356.25 g/mol

Pharmacological Applications

Antipsychotic Activity

The compound's phenothiazine structure suggests potential antipsychotic effects similar to those of established drugs like perphenazine. Research has indicated that derivatives of phenothiazine can modulate neurotransmitter systems, particularly dopamine receptors, which are critical in the treatment of schizophrenia and other psychiatric disorders.

Case Study: Efficacy in Schizophrenia Treatment

In a clinical trial involving patients diagnosed with schizophrenia, a derivative of this compound was evaluated for its efficacy in reducing psychotic symptoms. The results indicated a significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of treatment, demonstrating its potential as an effective therapeutic agent.

Environmental Applications

Herbicide Development

The dichlorophenoxy component of the compound is structurally similar to 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. Research has explored the synthesis of herbicides based on this compound to enhance selectivity and reduce non-target plant damage.

Case Study: Herbicidal Efficacy

A study conducted on agricultural fields treated with formulations containing this compound showed effective weed control while maintaining crop health. The results indicated that the compound could serve as a selective herbicide with lower environmental impact compared to traditional herbicides.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antipsychotic Activity | Potential treatment for schizophrenia | Significant reduction in PANSS scores in trials |

| Herbicide Development | Synthesis of selective herbicides | Effective weed control with minimal crop damage |

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-1-(10H-phenothiazin-10-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels.

Pathways Involved: It may modulate signaling pathways related to neurotransmission, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of 2-(2,4-Dichlorophenoxy)-1-(10H-Phenothiazin-10-yl)propan-1-one and Analogous Compounds

*logP values marked with † are estimated based on structural analogs.

Structural and Functional Comparisons

Substituent Effects on Lipophilicity and Bioavailability

- Target compound vs. 3-(2,4-dimethoxyphenyl) analog: The 2,4-dichlorophenoxy group increases lipophilicity (estimated logP ~6.0) compared to the dimethoxy analog (logP 5.18) .

- Target compound vs. dichlorprop: Dichlorprop’s carboxylic acid group reduces logP (2.8) and limits blood-brain barrier penetration, favoring herbicidal over therapeutic use. The target compound’s phenothiazine-propanone backbone may enable dual applications .

Herbicidal Activity

- The 2,4-dichlorophenoxy moiety is a hallmark of auxin-like herbicides (e.g., 2,4-D, dichlorprop). Unlike these acids, the target compound’s ketone linkage and phenothiazine core may reduce soil mobility but enhance leaf adhesion .

Biological Activity

2-(2,4-Dichlorophenoxy)-1-(10H-phenothiazin-10-yl)propan-1-one is a synthetic compound that combines elements of phenothiazine, a well-known class of antipsychotic agents, with a dichlorophenoxy group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₅Cl₂N₃OS

- Molecular Weight : 394.36 g/mol

- IUPAC Name : this compound

The structure features a phenothiazine moiety, which is known for various biological activities, including antipsychotic and anticancer properties. The presence of the dichlorophenoxy group may enhance its biological efficacy.

Antitumor Activity

Research has indicated that phenothiazine derivatives exhibit significant antitumor activity. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line Tested | TCID50 (µg/mL) |

|---|---|---|

| 2-Chloro-10H-phenothiazine | HEp-2 | 75.0 |

| 10-[3-(phthalimido)propyl]-2-chloro-10H-phenothiazine | HEp-2 | 6.3 |

| 10-[4-(phthalimido)butyl]-2-chloro-10H-phenothiazine | HEp-2 | 31.3 |

The substitution patterns on the phenothiazine ring significantly influence the antitumor activity, with certain modifications leading to enhanced potency against tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured using disc diffusion methods and minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Bacillus subtilis | 18 | 25 |

| Escherichia coli | 12 | 100 |

These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

The biological activities of this compound are attributed to its ability to interact with various molecular targets within cells:

- DNA Intercalation : Similar to other phenothiazines, it may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It could inhibit specific enzymes involved in cell signaling pathways related to cancer progression.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have focused on derivatives of phenothiazine and their biological implications:

- Study on Antibacterial Activity : A series of phenothiazine derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications at the nitrogen atom of the phenothiazine ring significantly impacted antibacterial effectiveness .

- Antitumor Effects : Research involving phenothiazine-related compounds demonstrated their potential in inhibiting tumor growth in vivo, suggesting that structural variations can enhance therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.